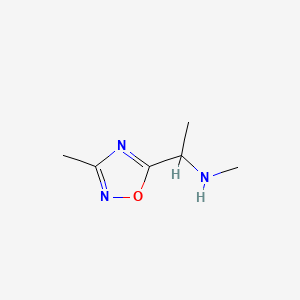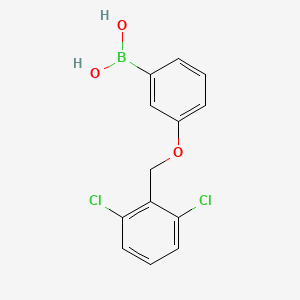
3-(2,6-Dichlorophenylmethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256355-68-6 . It has a molecular formula of C13H11BCl2O3 and a molecular weight of 296.938 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenylboronic acid group attached to a dichlorophenylmethoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Advanced Bio-Applications of Polymeric Nanomaterials :Phenylboronic acid and its derivatives, including 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid, have been utilized in the development of advanced bio-applications. These applications include diagnostic and therapeutic uses, specifically leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars, diols, and diphenols. The review by Lan and Guo (2019) focuses on the fabrication of phenylboronic acid-decorated polymeric nanomaterials and their interactions with glucose and sialic acid, highlighting their use in drug delivery systems and biosensors (Lan & Guo, 2019).
Supramolecular Assemblies and Hydrogen Bonding :Research by Pedireddi and Seethalekshmi (2004) explores the formation of supramolecular assemblies involving phenylboronic acids. These assemblies, resulting from O–H⋯N hydrogen bonds, demonstrate the potential for creating complex structures with varied chemical properties, useful in fields like material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Carbohydrate Chemistry Applications :The applications of phenylboronic acid in carbohydrate chemistry, as discussed by Ferrier (1972), include the synthesis of specifically substituted or oxidized sugar derivatives. Phenylboronic acid can be utilized for chromatographic solvents and as a test reagent for certain sugar compounds, emphasizing its versatility in chemical synthesis and analytical applications (Ferrier, 1972).
Enhanced Tumor Targeting and Penetration :Wang et al. (2016) report the preparation of phenylboronic acid-decorated nanoparticles for tumor-targeted drug delivery. This research demonstrates the potential of this compound in enhancing the efficacy of anticancer drugs by improving tumor accumulation and antitumor activity, thus contributing significantly to targeted cancer therapies (Wang et al., 2016).
Control of Crystallization in Polymorphic Forms :Semjonova and Be̅rziņš (2022) have used phenylboronic acids like 2,6-Dimethoxyphenylboronic acid to investigate polymorph control in crystallization processes. Their work suggests applications in material sciences where control over crystalline forms is crucial for the development of new materials with desired physical and chemical properties (Semjonova & Be̅rziņš, 2022).
Catalytic Applications in Organic Synthesis :Nemouchi et al. (2012) used phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting its non-toxic nature and efficiency in promoting environmentally friendly chemical reactions. This demonstrates the utility of phenylboronic acid derivatives in green chemistry and catalysis (Nemouchi et al., 2012).
Novel Synthesis in Pharmaceutical and Chemical Engineering :Shiino et al. (1993) synthesized 3-Acetamido-6-heptafluoropropylphenylboronic acid, a derivative with a lower pKa, suggesting its potential applications in biological and material sciences. This underscores the importance of phenylboronic acid derivatives in the development of new compounds with specific chemical properties for pharmaceutical and chemical engineering (Shiino et al., 1993).
作用機序
Target of Action
The primary target of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in many organic synthesis processes .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
特性
IUPAC Name |
[3-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWIUYHNNMRVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655855 |
Source


|
| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-68-6 |
Source


|
| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
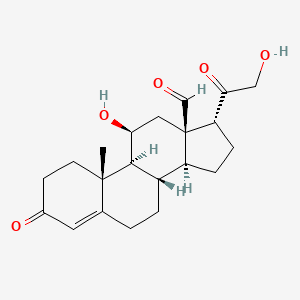



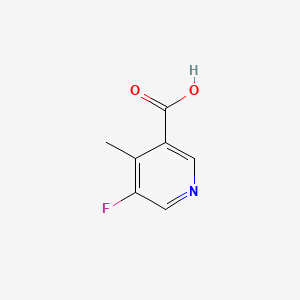
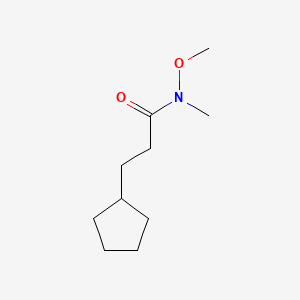

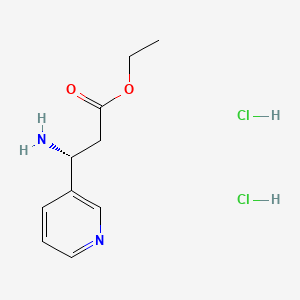
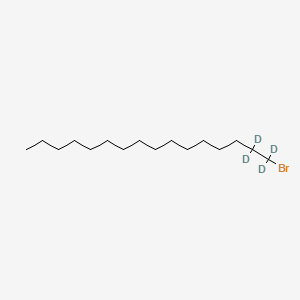
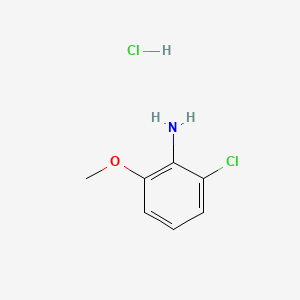
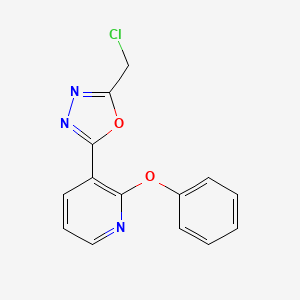
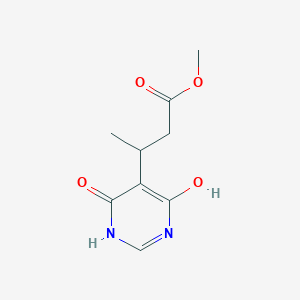
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
